molecular formula C8H8ClNO2 B2923500 N-(3-chloro-4-methoxyphenyl)formamide CAS No. 69753-56-6

N-(3-chloro-4-methoxyphenyl)formamide

Cat. No. B2923500
CAS RN: 69753-56-6
M. Wt: 185.61
InChI Key: ARSFVEZSXDJSEU-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-methoxyphenyl)formamide” is a chemical compound with the molecular formula C8H8ClNO2 . It is also known by other names such as “Formamide, N-(4-methoxyphenyl)-” and "p-Formanisidide" .


Molecular Structure Analysis

The molecular structure of “N-(3-chloro-4-methoxyphenyl)formamide” can be represented as a 2D Mol file . The InChIKey for this compound is SXEVZVMJNXOXIJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N-(3-chloro-4-methoxyphenyl)formamide” has a molecular weight of 185.61 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Cyclization Procedures for Synthesis

N-(3-chloro-4-methoxyphenyl)formamide has been studied for its utility in cyclization procedures, particularly in the synthesis of 3-arylisoquinolines. The research has shown that N-acyliminium cyclization, utilizing compounds like N-(1,2-diarylethyl)formamides, can yield tetrahydroisoquinolines under mildly acidic conditions with good to excellent yields. This method presents a solution to the complications often encountered in classical cyclization procedures (Maryanoff & Rebarchak, 1992).

N-Formylating Reagent for Amines and Peptides

Formyloxyacetoxyphenylmethane, as an N-formylating reagent, demonstrates the application of N-formamides in preparing a range of compounds such as N-formylanilines, N-formyl-α-amino acids, and N-formylpeptides. This stable, water-tolerant reagent can operate under solvent-free conditions at room temperature, offering a versatile tool for chemical synthesis (Chapman et al., 2017).

Synthesis of O-silylurethanes, Ureas, and Formamides

The compound's derivatives have been explored for reactions with organosilicon isocyanates and phenylisocyanate, leading to the synthesis of (4-methoxyphenyl)formamide. This area of research not only extends the applications of N-(3-chloro-4-methoxyphenyl)formamide in organic chemistry but also contributes to the understanding of its reactions under various conditions (Belova et al., 2017).

N-formylation of Primary and Secondary Amines

A simple and convenient method for the N-formylation of amines, including amino acids, has been developed using formamide and sodium methoxide. This approach yields N-formyl amides in moderate to excellent yield, demonstrating the compound's role in facilitating N-formylation processes (Joseph et al., 2013).

Corrosion Inhibition Studies

N-(3-chloro-4-methoxyphenyl)formamide derivatives have been investigated for their potential as corrosion inhibitors, particularly in acidic environments affecting metals like copper. This research area explores the compound's applications beyond organic synthesis, demonstrating its utility in industrial and engineering contexts (Abu-Rayyan et al., 2022).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8-3-2-6(10-5-11)4-7(8)9/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSFVEZSXDJSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)formamide

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